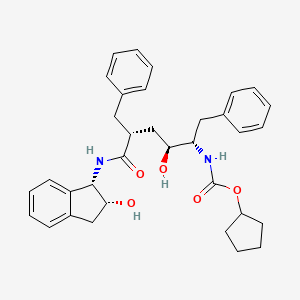

Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, cyclopentyl ester, (1S-(1alpha(1R*,2R*,4S*),2alpha))-

Description

The compound Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, cyclopentyl ester, (1S-(1alpha(1R,2R,4S*),2alpha))- is a stereochemically complex carbamate derivative. Its structure features:

- Carbamic acid backbone: Central to its reactivity and interactions with biological targets.

- Cyclopentyl ester group: Enhances lipophilicity and influences metabolic stability .

- Bis(phenylmethyl) substituents: Provide hydrophobic interactions critical for binding to hydrophobic enzyme pockets or receptors .

- Multiple stereocenters: The (1S-(1alpha(1R,2R,4S*),2alpha)) configuration suggests a highly specific spatial arrangement, likely essential for target engagement .

This compound’s structural complexity positions it as a candidate for therapeutic applications requiring precise molecular recognition, such as enzyme inhibition or receptor modulation.

Properties

CAS No. |

145631-04-5 |

|---|---|

Molecular Formula |

C34H40N2O5 |

Molecular Weight |

556.7 g/mol |

IUPAC Name |

cyclopentyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C34H40N2O5/c37-30(29(20-24-13-5-2-6-14-24)35-34(40)41-27-16-8-9-17-27)22-26(19-23-11-3-1-4-12-23)33(39)36-32-28-18-10-7-15-25(28)21-31(32)38/h1-7,10-15,18,26-27,29-32,37-38H,8-9,16-17,19-22H2,(H,35,40)(H,36,39)/t26-,29+,30+,31-,32+/m1/s1 |

InChI Key |

UMNROTOYYWSPDV-KHQGQIEXSA-N |

Isomeric SMILES |

C1CCC(C1)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O |

Canonical SMILES |

C1CCC(C1)OC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)C(=O)NC4C(CC5=CC=CC=C45)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, cyclopentyl ester, (1S-(1alpha(1R*,2R*,4S*),2alpha))- involves several steps, each requiring specific reaction conditionsThe final step involves the esterification with cyclopentyl ester under controlled conditions to ensure the desired stereochemistry is achieved .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Drug Design and Development

Carbamic acid derivatives are widely utilized in drug design due to their ability to mimic peptide bonds, providing stability against enzymatic degradation. The compound can serve as a scaffold for designing inhibitors targeting various enzymes and receptors:

- Enzyme Inhibitors : Carbamate structures can enhance the potency of enzyme inhibitors by increasing binding affinity through hydrogen bonding interactions with target sites .

- Prodrugs : The compound can be engineered as a prodrug to improve bioavailability and pharmacokinetic profiles. This application is particularly relevant in the design of drugs that require metabolic activation .

2.2 Therapeutic Uses

The therapeutic potential of carbamic acid derivatives includes:

- Antiviral Agents : Some carbamate derivatives have shown effectiveness against viral targets, including HIV protease inhibitors .

- Neuroprotective Agents : Compounds with carbamate functionalities are explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s .

Agricultural Applications

Carbamic acid derivatives also find utility in agriculture:

- Pesticides and Herbicides : Many carbamate compounds are employed as active ingredients in pesticides due to their efficacy in controlling pests while being less toxic to non-target organisms compared to traditional chemicals .

Case Studies

4.1 Antiviral Research

A study highlighted the development of carbamate-based inhibitors targeting HIV protease, demonstrating that modifications to the carbamate moiety could significantly enhance antiviral activity and selectivity .

4.2 Neurodegenerative Disease Treatment

Research has indicated that certain carbamate derivatives can inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. This inhibition leads to increased levels of acetylcholine, potentially improving cognitive function .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester

Key Differences :

- Ester Group: Tert-butyl ester (vs.

- Functional Groups : The dihydroxy and pyrimidinyl moieties enable five hydrogen bonds with SARS-CoV-2 Mpro (Glide score: −8.21 kcal/mol), compared to the target compound’s hydroxy and indenyl groups, which may favor interactions with different targets .

- Hydrophobic Interactions : The tert-butyl group and pyrimidinyl ring engage residues like LEU 141 and MET 165, whereas the target compound’s phenylmethyl groups may interact with aromatic or aliphatic side chains .

Table 1: Structural and Binding Comparison

Zafirlukast (Carbamic Acid Cyclopentyl Ester Derivative)

Zafirlukast, a leukotriene receptor antagonist, shares a cyclopentyl ester group but differs in core structure:

- Sulfonamide and Indole Moieties : Replace the target compound’s indenyl and bis(phenylmethyl) groups, directing activity toward inflammatory pathways .

- Therapeutic Target : Binds cysteinyl leukotriene receptors (CysLT1), whereas the target compound’s indenyl group may target proteases or kinases .

- Polar Surface Area (PSA) : Zafirlukast’s PSA (~90 Ų) aligns with moderate bioavailability, comparable to the target compound’s predicted PSA .

Carbamic Acid Esters with Varied Substituents

- Diethylcarbamic Acid Cyclopentyl Ester : Simpler structure with diethyl groups; used in prodrug design for improved solubility .

- tert-Butyl Carbamates (e.g., Patent EP 2022/06) : Highlight industrial relevance in isocyanate production, emphasizing ester group versatility .

Research Findings and Implications

- Binding Affinity : The tert-butyl pyrimidinyl analog’s strong SARS-CoV-2 Mpro inhibition (−8.21 kcal/mol) suggests that introducing electron-rich aromatic systems enhances target engagement . The target compound’s indenyl group may similarly exploit hydrophobic pockets in proteases.

- Stereochemical Impact : The target compound’s (1S,2R,4S) configuration likely dictates its binding mode, as seen in chiral carbamates like Zafirlukast, where stereochemistry governs receptor selectivity .

Biological Activity

The compound Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, cyclopentyl ester, (1S-(1alpha(1R,2R,4S*),2alpha))-** is a complex carbamate derivative that has been studied for its biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive understanding of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C₄₉H₆₃N₃O₅, with a molecular weight of approximately 829.0 g/mol. The structure includes a carbamate functional group, which is known for its stability and reactivity due to the resonance between the amide and carboxyl groups. This structural feature enhances its pharmacological properties by allowing interactions with biological targets.

Carbamate compounds generally exhibit their biological activity through several mechanisms:

- Enzyme Inhibition : Many carbamates act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Unlike organophosphates, carbamates form reversible complexes with AChE, making them potentially safer alternatives in therapeutic applications .

- Antimicrobial Activity : Some studies have indicated that carbamate derivatives possess significant antimicrobial properties. For instance, certain synthesized carbamate compounds have shown effective antibacterial activity against strains like Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.0077 μmol/mL .

- Antiamoebic Properties : Research has demonstrated that specific carbamate derivatives can inhibit the growth of Entamoeba histolytica, the causative agent of amoebiasis. One study reported that a derivative inhibited trophozoite growth by nearly 98% at certain concentrations .

Study on Antiamoebic Activity

In a notable study involving ethyl 4-chlorophenylcarbamate (C4), researchers evaluated its effects on E. histolytica. The compound was found to significantly reduce amoebic liver abscesses in an in vivo model with reductions up to 94% at higher doses. Toxicity assessments indicated no mutagenic effects on bacterial DNA or significant toxicity to rat hepatocytes .

Antimicrobial Efficacy

Another study focused on the synthesis and testing of various carbamate derivatives for antimicrobial activity. The results highlighted that specific structural modifications could enhance their efficacy against bacterial strains while maintaining low toxicity profiles .

Data Table: Summary of Biological Activities

Q & A

Basic: How can the structural identity of this carbamic acid derivative be confirmed experimentally?

Methodological Answer:

- Spectroscopic Analysis : Use 1H/13C NMR to confirm stereochemistry and functional groups (e.g., cyclopentyl ester, indenylamine). Compare chemical shifts with computational predictions or analogous compounds .

- X-ray Crystallography : Resolve absolute stereochemistry at chiral centers (e.g., 1R*,2R*,4S* configuration) to validate the proposed structure .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., presence of phenylmethyl groups) via exact mass matching .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs during synthesis .

- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks (GHS Category 3 respiratory irritant) .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid water to prevent hydrolysis byproducts .

Advanced: What synthetic strategies are effective for introducing the cyclopentyl ester and indenylamine moieties?

Methodological Answer:

- Stepwise Carbamate Formation : React the hydroxyl-pentyl intermediate with cyclopentyl chloroformate under anhydrous conditions (e.g., THF, 0°C) to install the ester .

- Indenylamine Coupling : Use EDC/HOBt-mediated amidation between the 2,3-dihydro-1H-inden-1-amine and the keto-acid intermediate. Optimize pH (6.5–7.5) to prevent racemization .

- Purification : Isolate the product via preparative HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers .

Advanced: How can molecular docking predict this compound’s interaction with biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with conserved catalytic residues (e.g., SARS-CoV-2 Mpro in ) .

- Docking Workflow :

- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER) to assess binding stability .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Light Sensitivity : Conduct ICH Q1B photostability testing to assess indenylamine oxidation under UV/visible light .

Advanced: What structure-activity relationships (SAR) govern its biological activity?

Methodological Answer:

- Key Modifications :

- Assays : Test derivatives in enzyme inhibition assays (IC50) and correlate with docking results to identify critical residues (e.g., GLN189 in Mpro) .

Advanced: How can researchers identify off-target interactions or toxicity risks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.